5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound belongs to the class of halogenated aromatic compounds, and its unique chemical properties make it an attractive candidate for use in various applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. This compound has been shown to interact with various proteins and enzymes, such as tubulin and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have anticancer and anti-Alzheimer's disease activities, which are believed to be due to its ability to inhibit specific enzymes or receptors in the body. In material science, this compound has been used as a building block for the synthesis of various functional materials, which exhibit specific properties, such as liquid crystallinity and optical activity. In organic chemistry, this compound has been used as a reagent for various reactions, which result in the formation of specific functional groups or molecules.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene has various advantages and limitations for lab experiments. One of the advantages is its unique chemical properties, which make it an attractive candidate for use in various applications. Another advantage is its availability, as it can be synthesized in large quantities using relatively simple techniques. One of the limitations is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell lines. Another limitation is its high cost, as it requires specialized equipment and reagents for its synthesis and purification.
Zukünftige Richtungen
There are various future directions for the research and development of 5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene. One direction is the further investigation of its potential applications in medicinal chemistry, particularly for the treatment of cancer and Alzheimer's disease. Another direction is the development of new synthetic routes and purification techniques for this compound, which could potentially reduce its cost and increase its availability. Another direction is the exploration of its potential applications in material science and organic chemistry, particularly for the synthesis of new functional materials and the development of new synthetic methodologies.
Synthesemethoden
The synthesis of 5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene involves the reaction of 2-Bromo-1-(difluoromethyl)-3-methylbenzene with difluoromethyl ether in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified by various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as liquid crystals and polymers. In organic chemistry, this compound has been used as a reagent for various reactions, such as nucleophilic substitution and Suzuki coupling.
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-4-2-5(10)3-6(8(11)12)7(4)15-9(13)14/h2-3,8-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAGJHMMTKIXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.